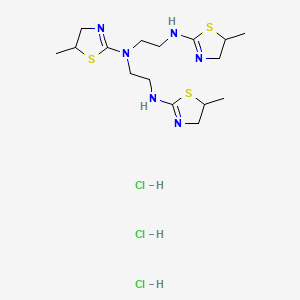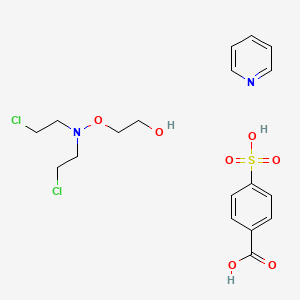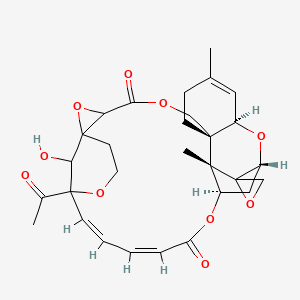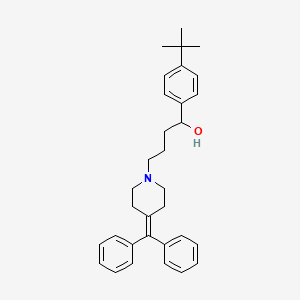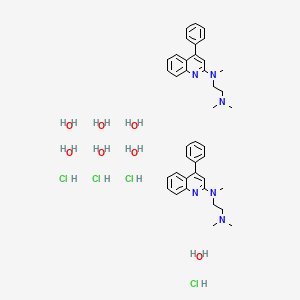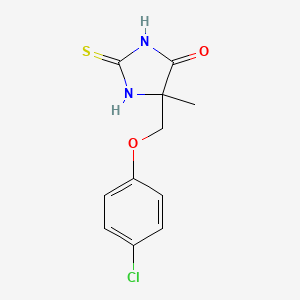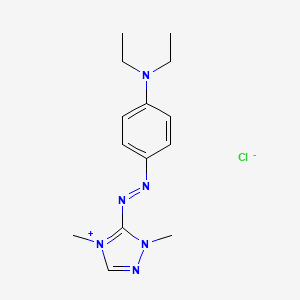
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazolium ring, which is a five-membered ring containing three nitrogen atoms The compound also features an azo group (N=N) linked to a diethylamino-substituted phenyl ring, and two methyl groups attached to the triazolium ring The chloride ion serves as the counterion to balance the charge of the triazolium cation
准备方法
The synthesis of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable nitrile or isothiocyanate. This step forms the core triazole structure.
Introduction of the Azo Group: The azo group can be introduced by diazotization of an aromatic amine (such as 4-diethylaminobenzenamine) followed by coupling with the triazole derivative.
Methylation: The triazole ring can be methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Triazolium Salt: The final step involves the quaternization of the triazole nitrogen with a suitable alkyl halide (such as methyl chloride) to form the triazolium salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives of the triazole ring or the azo group.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloride ion.
Coupling Reactions: The azo group can participate in coupling reactions with various aromatic compounds to form extended azo derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents such as water or organic solvents, and catalysts such as palladium or platinum.
科学研究应用
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity, such as antimicrobial or anticancer properties, is of interest for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use as a drug or drug precursor, particularly in the treatment of bacterial infections or cancer.
Industry: The compound is used in the development of dyes and pigments due to its azo group, which imparts color to the molecules.
作用机制
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride depends on its specific application. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.
The molecular targets and pathways involved in these mechanisms are the subject of ongoing research and may vary depending on the specific biological context.
相似化合物的比较
1H-1,2,4-Triazolium, 5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-, chloride can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the azo and diethylamino groups.
1,2,4-Triazole Derivatives: Compounds with various substituents on the triazole ring, which may exhibit different biological activities or chemical properties.
Azo Compounds: Compounds containing the azo group (N=N) linked to different aromatic or aliphatic groups, which are used as dyes, pigments, and in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
73398-77-3 |
|---|---|
分子式 |
C14H21N6.Cl C14H21ClN6 |
分子量 |
308.81 g/mol |
IUPAC 名称 |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C14H21N6.ClH/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
MDVQVKDQGVPEFL-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


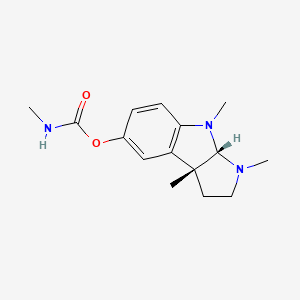
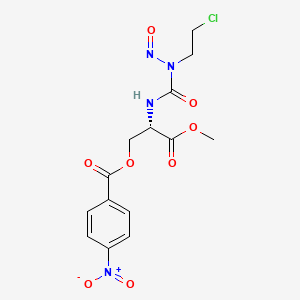
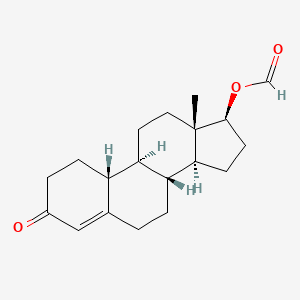
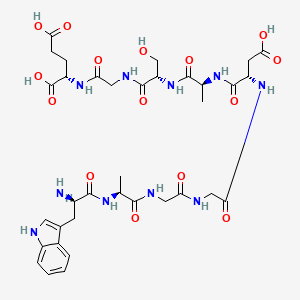
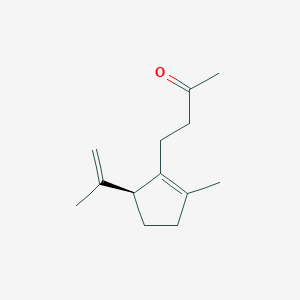

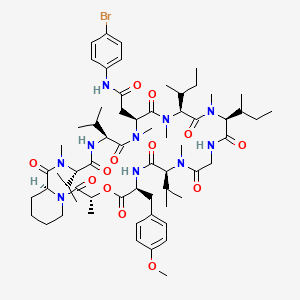
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
